molecular formula C18H24BClN2O4 B12333647 Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B12333647
M. Wt: 378.7 g/mol
InChI Key: FDUNRUMKKGPALQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrrolo[2,3-B]pyridine core, a tert-butyl ester group, and a dioxaborolane moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-B]pyridine core.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Group: This step involves the reaction of the chlorinated pyrrolo[2,3-B]pyridine with a dioxaborolane derivative under conditions that promote the formation of the boronate ester.

    Esterification: The final step involves the esterification of the compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester moiety.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The pyrrolo[2,3-B]pyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and biological interactions

Properties

Molecular Formula

C18H24BClN2O4

Molecular Weight

378.7 g/mol

IUPAC Name

tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(20)12-8-11(9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3

InChI Key

FDUNRUMKKGPALQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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